molecular formula C8H12Cl2N4 B1435397 {3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride CAS No. 1803600-25-0

{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride

Cat. No.: B1435397
CAS No.: 1803600-25-0
M. Wt: 235.11 g/mol
InChI Key: KWAPBEQUAPMRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride is a chemical compound that belongs to the class of imidazopyridines. This compound is characterized by its fused heterocyclic ring system, which consists of an imidazole ring fused with a pyridine moiety. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of {3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride involves several steps. One common synthetic route includes the reaction of 2,3-diaminopyridine with an appropriate aldehyde or ketone under acidic conditions to form the imidazo[4,5-c]pyridine core. This intermediate is then further functionalized to introduce the methyl and methanamine groups. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid .

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of {3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride involves its interaction with specific molecular targets. It is known to act as an inhibitor of certain enzymes and receptors, thereby modulating various biological pathways. For example, it may inhibit protein kinases, which are essential for cell growth and proliferation, making it a potential anticancer agent . The compound’s effects on other molecular targets and pathways are still under investigation, and ongoing research aims to elucidate its full mechanism of action .

Comparison with Similar Compounds

{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride is unique among imidazopyridine derivatives due to its specific structural features and biological activities. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

(3-methylimidazo[4,5-c]pyridin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.2ClH/c1-12-7-5-10-3-2-6(7)11-8(12)4-9;;/h2-3,5H,4,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAPBEQUAPMRDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CN=C2)N=C1CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803600-25-0
Record name {3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride
Reactant of Route 2
{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride
Reactant of Route 4
{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride
Reactant of Route 6
{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.